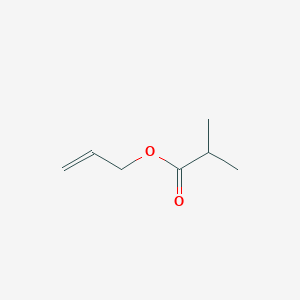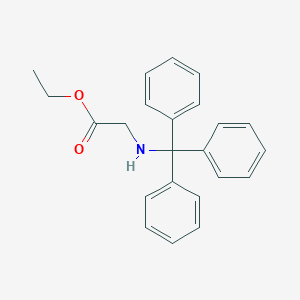
2-(3-Chloro-4-isopentyloxy)phenylacetohydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- involves several steps. The starting materials typically include 3-chloro-4-isopentyloxybenzene and acetohydroxamic acid. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid. The reaction is carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
2-(3-Chloro-4-isopentyloxy)phenylacetohydroxamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Applications De Recherche Scientifique
2-(3-Chloro-4-isopentyloxy)phenylacetohydroxamic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- involves the inhibition of the enzyme urease. This enzyme catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, the compound prevents the production of ammonia, which can lead to a decrease in pH and ammonia levels in the environment where urease-producing organisms are present .
Comparaison Avec Des Composés Similaires
2-(3-Chloro-4-isopentyloxy)phenylacetohydroxamic acid can be compared to other similar compounds such as:
Acetohydroxamic acid: The parent compound, known for its urease inhibitory properties.
Salicylhydroxamic acid: Another hydroxamic acid derivative with similar urease inhibitory effects.
Hydroxyurea: A compound that also inhibits urease but has different chemical properties and applications.
The uniqueness of acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
15560-63-1 |
|---|---|
Formule moléculaire |
C13H18ClNO3 |
Poids moléculaire |
271.74 g/mol |
Nom IUPAC |
2-[3-chloro-4-(3-methylbutoxy)phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C13H18ClNO3/c1-9(2)5-6-18-12-4-3-10(7-11(12)14)8-13(16)15-17/h3-4,7,9,17H,5-6,8H2,1-2H3,(H,15,16) |
Clé InChI |
RNFLPYXRXDOZNZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
SMILES canonique |
CC(C)CCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
| 15560-63-1 | |
Synonymes |
2-[3-Chloro-4-(isopentyloxy)phenyl]acetohydroxamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















